Sonepiprazole
Overview
Description
- It acts as a highly selective D4 receptor antagonist .
- Unlike D2 receptor antagonists (e.g., haloperidol), sonepiprazole does not block the behavioral effects of amphetamine or apomorphine. It also lacks extrapyramidal and neuroendocrine effects.
- it reverses prepulse inhibition deficits induced by apomorphine and enhances cortical activity while inhibiting stress-induced cognitive impairment .
Mechanism of Action
Target of Action
Sonepiprazole is a drug of the phenylpiperazine class that acts as a highly selective D4 receptor antagonist . The D4 receptor is a type of dopamine receptor, a class of G protein-coupled receptors that are prominent in the central nervous system. This compound exhibits highly specific binding to the D4 dopamine receptor with more than 100-fold selectivity for the D4 receptor over other receptors, including dopamine, serotonin, and adrenergic receptors .
Mode of Action
It interacts with its target by binding to the D4 receptor, thereby inhibiting the receptor’s function .
Biochemical Pathways
It has been shown to reverse the prepulse inhibition deficits induced by apomorphine , suggesting that it may influence dopaminergic signaling pathways. Additionally, it has been shown to enhance cortical activity and inhibit stress-induced cognitive impairment .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of D4 dopamine receptor activity. By acting as a D4 receptor antagonist, this compound can influence various physiological processes regulated by dopamine, such as motor control, cognition, and mood . It has been shown to enhance cortical activity and inhibit stress-induced cognitive impairment .
Biochemical Analysis
Biochemical Properties
Sonepiprazole interacts with the D4 dopamine receptor, exhibiting high affinity and selectivity . It has more than 100-fold selectivity for the D4 receptor over other receptors, including dopamine, serotonin, and adrenergic receptors .
Cellular Effects
This compound does not block the behavioral effects of amphetamine or apomorphine, does not alter spontaneous locomotor activity on its own, and lacks extrapyramidal and neuroendocrine effects . It does reverse the prepulse inhibition deficits induced by apomorphine , and has also been shown to enhance cortical activity and inhibit stress-induced cognitive impairment .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the D4 dopamine receptor . It acts as an antagonist, blocking the action of dopamine at these receptors . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for sonepiprazole are not widely documented in the literature.
- Further research would be needed to uncover detailed synthetic procedures.
Chemical Reactions Analysis
- Sonepiprazole undergoes limited characterization in terms of chemical reactions.
- Common reagents and conditions for its transformations remain elusive.
- Major products resulting from its reactions are not well-documented.
Scientific Research Applications
Psychopharmacology: Investigated as an antipsychotic for treating schizophrenia in clinical trials, but no significant benefits were found compared to the comparator olanzapine.
Cognitive Enhancement: Shown to enhance cortical activity and mitigate stress-induced cognitive impairment.
Selective D4 Receptor Modulation: Its selectivity for the D4 receptor makes it a valuable tool for studying dopamine receptor function.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUQCGWXPNGORO-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317650 | |
Record name | Sonepiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170858-33-0 | |
Record name | Sonepiprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170858-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sonepiprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sonepiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SONEPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O609V24217 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.